molecular formula C4H6Cl2O2 B145615 (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol CAS No. 135507-79-8

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol

Cat. No. B145615
M. Wt: 156.99 g/mol
InChI Key: BGSZQAHCDRWNIY-GNSDDBTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol, also known as DCB, is a cyclic organic compound that has been widely used in scientific research due to its unique chemical structure and properties. In

Mechanism Of Action

The mechanism of action of (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes that are involved in DNA replication and repair. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been shown to inhibit the activity of DNA polymerase alpha and beta, as well as the activity of the base excision repair enzyme APE1.

Biochemical And Physiological Effects

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, and to inhibit the growth of tumor cells in vitro and in vivo. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has also been shown to have anti-inflammatory and immunomodulatory effects, and to protect against oxidative stress-induced cell damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of enzymes that are involved in DNA replication and repair. This makes it a useful tool for studying the mechanisms of DNA replication and repair, as well as for developing new cancer therapies. However, one of the main limitations of using (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in lab experiments is its toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol. One area of research is the development of new cancer therapies that target DNA replication and repair enzymes. Another area of research is the development of new methods for synthesizing (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol and related compounds. Additionally, research on the biochemical and physiological effects of (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol could lead to the development of new treatments for inflammatory diseases and oxidative stress-related disorders.

Synthesis Methods

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with sodium hydroxide, the reaction of 1,2-dibromoethane with potassium hydroxide, and the reaction of 1,2-dibromoethane with silver oxide. The most commonly used method for synthesizing (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol is the reaction of 1,2-dibromoethane with sodium hydroxide, which produces (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in high yield and purity.

Scientific Research Applications

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds, including cyclic ethers, lactones, and amino acids. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has also been used as a building block for the synthesis of natural products, such as the antitumor agent ecteinascidin 743.

properties

CAS RN

135507-79-8

Product Name

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol

InChI

InChI=1S/C4H6Cl2O2/c5-1-2(6)4(8)3(1)7/h1-4,7-8H/t1-,2+,3-,4+

InChI Key

BGSZQAHCDRWNIY-GNSDDBTRSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@@H]1Cl)Cl)O)O

SMILES

C1(C(C(C1Cl)Cl)O)O

Canonical SMILES

C1(C(C(C1Cl)Cl)O)O

synonyms

1,2-Cyclobutanediol,3,4-dichloro-,(1alpha,2alpha,3alpha,4alpha)-(9CI)

Origin of Product

United States

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